molecular formula C17H18F3IO3S B1609896 (3-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate CAS No. 197245-87-7

(3-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate

Cat. No.: B1609896
CAS No.: 197245-87-7
M. Wt: 486.3 g/mol
InChI Key: JFTSJYFKINVLMA-UHFFFAOYSA-M
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Description

(3-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate is an organoiodine compound known for its utility in organic synthesis. It is a member of the iodonium salts family, which are valuable reagents in various chemical transformations due to their ability to act as electrophilic iodine sources. This compound is particularly noted for its stability and reactivity, making it a useful tool in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate typically involves the reaction of (3-methylphenyl)iodonium diacetate with (2,4,6-trimethylphenyl)boronic acid in the presence of trifluoromethanesulfonic acid. The reaction is carried out under mild conditions, often at room temperature, to yield the desired iodonium salt.

Industrial Production Methods: While specific industrial production methods are proprietary, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (3-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodonium group is replaced by a nucleophile.

    Oxidation Reactions: The compound can act as an oxidizing agent in certain organic transformations.

    Coupling Reactions: It is used in cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophiles: Such as amines, alcohols, and thiols.

    Oxidizing Agents: Such as peroxides and other strong oxidants.

    Catalysts: Palladium or copper catalysts are often used in coupling reactions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, in a nucleophilic substitution reaction with an amine, the product would be an arylamine derivative.

Scientific Research Applications

(3-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound is used in the modification of biomolecules, such as the iodination of proteins and peptides.

    Industry: It is used in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which (3-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate exerts its effects involves the transfer of the iodonium group to a substrate. This transfer is facilitated by the electrophilic nature of the iodonium ion, which readily reacts with nucleophiles. The molecular targets and pathways involved depend on the specific application, such as the formation of carbon-carbon bonds in organic synthesis or the iodination of biomolecules in biological studies.

Comparison with Similar Compounds

  • Diphenyliodonium triflate
  • (4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate
  • (3-Methylphenyl)(4-methoxyphenyl)iodonium triflate

Comparison: (3-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and selectivity in chemical reactions. Compared to diphenyliodonium triflate, it offers different steric and electronic properties, making it suitable for specific synthetic applications where other iodonium salts might not be as effective.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds

Properties

IUPAC Name

(3-methylphenyl)-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18I.CHF3O3S/c1-11-6-5-7-15(10-11)17-16-13(3)8-12(2)9-14(16)4;2-1(3,4)8(5,6)7/h5-10H,1-4H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTSJYFKINVLMA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)[I+]C2=C(C=C(C=C2C)C)C.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3IO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443911
Record name (3-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197245-87-7
Record name (3-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Methylphenyl)(2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate
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